テトラ-tert-ブチル オルトチタン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

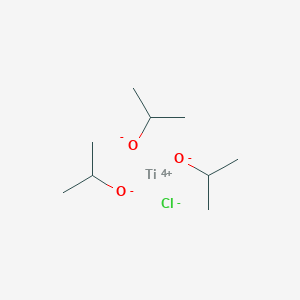

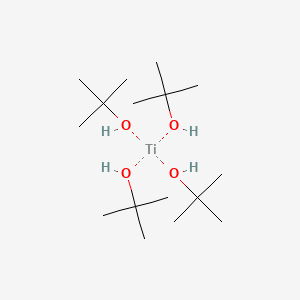

Titanium(IV) tert-butoxide is a useful research compound. Its molecular formula is C16H40O4Ti and its molecular weight is 344.35 g/mol. The purity is usually 95%.

The exact mass of the compound Titanium(IV) tert-butoxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Titanium(IV) tert-butoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Titanium(IV) tert-butoxide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

材料科学:ナノコンポジットの製造

テトラ-tert-ブチル オルトチタン酸は、ナノコンポジットの合成において材料科学分野で広く使用されています。制御された速度で加水分解および縮合する能力は、二酸化チタンナノ粒子の理想的な前駆体となります。 これらのナノ粒子は、複合材料に組み込まれて、強度、熱安定性、光触媒活性などの特性を向上させます .

化学合成:有機反応

化学合成では、この化合物は様々な有機変換の試薬として役立ちます。そのアルコール分解性により、エステル化および転エステル化反応で使用されます。 研究者は、その反応性を利用して、医薬品から農薬まで様々な用途を持つ複雑な有機分子を合成しています .

触媒:酸化脱硫

チタン(IV) tert-ブトキシドは、酸化脱硫プロセスにおける触媒として機能します。常温で燃料油から硫黄を除去し、クリーンエネルギー生産に貢献します。 この化合物は、ジベンゾチオフェンをスルホンに変換する際に特に触媒効率が優れていることが知られています .

重合:触媒および架橋剤

高分子化学の分野では、テトラ-tert-ブチル オルトチタン酸は重合反応の触媒として使用されます。 ポリオレフィン形成を促進し、シリコーンゴムの機械的特性を改変するための架橋剤としても機能します .

コーティング:ゾルゲルプロセス

この化合物は、コーティングを製造するためのゾルゲルプロセスにおいて不可欠です。加水分解してゾルを形成し、ゲル化により二酸化チタンの薄膜が生成されます。 これらのコーティングは、自己洗浄性、曇り止め、UV保護などの特性を付与するために表面に施されます .

生体医用研究:生体材料の開発

生体医用研究では、チタン(IV) tert-ブトキシドは生体材料の開発において研究されています。 生体適合性のある二酸化チタンコーティングの合成における役割は、インプラントや義肢の生物組織への統合を改善することを目指しており、特に注目されています .

環境科学:光触媒用途

環境科学者は、テトラ-tert-ブチル オルトチタン酸を光触媒の開発に使用しています。 これらの触媒は、光照射下で有機汚染物質を分解するように設計されており、水や空気の浄化システムのためのグリーンソリューションを提供しています .

エネルギー:色素増感型太陽電池

最後に、エネルギー分野では、この化合物は色素増感型太陽電池(DSSC)の製造に用いられます。 太陽エネルギーを電気エネルギーに変換するために不可欠な光活性二酸化チタン層を作成するために使用され、再生可能エネルギー技術の進歩に貢献しています .

作用機序

Target of Action

Tetra-tert-butyl orthotitanate, also known as 2-methylpropan-2-ol;titanium or Titanium(IV) tert-butoxide, is primarily used in the preparation of moisture-curable modified polysiloxane and silicone rubber . The primary targets of Tetra-tert-butyl orthotitanate are these silicone-based materials, where it acts as a catalyst to facilitate their formation.

Mode of Action

The interaction of Tetra-tert-butyl orthotitanate with its targets involves the compound acting as a catalyst in the synthesis of silicone-based materials . The exact nature of these interactions and the resulting changes at the molecular level are complex and depend on the specific conditions of the synthesis process.

Biochemical Pathways

The biochemical pathways affected by Tetra-tert-butyl orthotitanate are primarily those involved in the synthesis of silicone-based materials . The compound’s role as a catalyst in these pathways can lead to the formation of moisture-curable modified polysiloxane and silicone rubber, among other materials.

Pharmacokinetics

The compound’s impact on bioavailability would be most relevant in the context of its use as a catalyst in the synthesis of silicone-based materials .

Result of Action

The molecular and cellular effects of Tetra-tert-butyl orthotitanate’s action are seen in the formation of silicone-based materials . By acting as a catalyst in the synthesis process, the compound facilitates the formation of these materials, which have a wide range of industrial applications.

Action Environment

The action, efficacy, and stability of Tetra-tert-butyl orthotitanate can be influenced by various environmental factors. For example, the compound is flammable and its vapor pressure indicates that it can evaporate into the air under normal temperature conditions . Therefore, the compound should be stored and handled under controlled conditions to ensure its stability and safety .

生化学分析

Biochemical Properties

Titanium(IV) tert-butoxide plays a crucial role in biochemical reactions, particularly in the synthesis of titanium dioxide nanoparticles through hydrolysis and condensation reactions . It interacts with various enzymes and proteins, facilitating the formation of TiO2, which is used in applications such as dye-sensitized solar cells and photocatalytic coatings . The interactions between Titanium(IV) tert-butoxide and biomolecules are primarily based on its ability to hydrolyze and form stable complexes with organic and inorganic substrates .

Cellular Effects

Titanium(IV) tert-butoxide has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with cellular components and inducing oxidative stress . The compound’s ability to generate reactive oxygen species (ROS) can lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation . These effects are particularly relevant in the context of its use in biomedical applications, such as drug delivery and cancer therapy .

Molecular Mechanism

The molecular mechanism of Titanium(IV) tert-butoxide involves its hydrolysis and subsequent formation of titanium dioxide nanoparticles . This process is facilitated by the compound’s ability to exchange alkoxide groups and undergo hydrolysis in the presence of water . The resulting TiO2 nanoparticles can interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . These interactions are mediated by the compound’s ability to form stable complexes with various substrates, influencing their biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Titanium(IV) tert-butoxide can change over time due to its stability and degradation properties . The compound is sensitive to moisture and can hydrolyze over time, leading to the formation of TiO2 nanoparticles . Long-term exposure to Titanium(IV) tert-butoxide can result in changes in cellular function, including alterations in cell viability and metabolic activity . These effects are important considerations in the design of experiments and the interpretation of results involving this compound .

Dosage Effects in Animal Models

The effects of Titanium(IV) tert-butoxide in animal models vary with different dosages . At low doses, the compound may have minimal impact on cellular function, while higher doses can induce toxic effects, including oxidative stress and inflammation . Threshold effects have been observed, where specific dosages result in significant changes in cellular and tissue responses . Understanding these dosage effects is crucial for the safe and effective use of Titanium(IV) tert-butoxide in biomedical research and applications .

Metabolic Pathways

Titanium(IV) tert-butoxide is involved in metabolic pathways that lead to the formation of titanium dioxide nanoparticles . The compound interacts with enzymes and cofactors that facilitate its hydrolysis and condensation reactions . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical activity of the compound . The understanding of these metabolic pathways is essential for optimizing the use of Titanium(IV) tert-butoxide in various applications .

Transport and Distribution

Within cells and tissues, Titanium(IV) tert-butoxide is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its biochemical activity . The transport and distribution of Titanium(IV) tert-butoxide are important factors in determining its efficacy and safety in biomedical applications .

Subcellular Localization

Titanium(IV) tert-butoxide exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of Titanium(IV) tert-butoxide is crucial for elucidating its mechanism of action and optimizing its use in various biochemical applications .

特性

CAS番号 |

3087-39-6 |

|---|---|

分子式 |

C16H40O4Ti |

分子量 |

344.35 g/mol |

IUPAC名 |

2-methylpropan-2-ol;titanium |

InChI |

InChI=1S/4C4H10O.Ti/c4*1-4(2,3)5;/h4*5H,1-3H3; |

InChIキー |

IZXRSZNHUSJWIQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Ti] |

正規SMILES |

CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Ti] |

Key on ui other cas no. |

3087-39-6 |

物理的記述 |

Liquid Colorless liquid with a sweet odor; [Strem Chemicals MSDS] |

ピクトグラム |

Flammable; Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

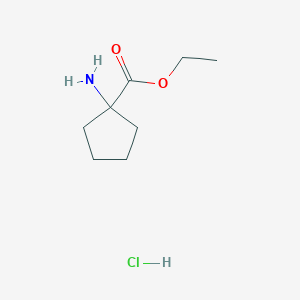

![2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol](/img/structure/B1587163.png)